molecular formula C9H11N B1589897 7-Methylindoline CAS No. 65673-86-1

7-Methylindoline

Cat. No. B1589897
CAS RN: 65673-86-1
M. Wt: 133.19 g/mol
InChI Key: WHPDSANSNOUOLZ-UHFFFAOYSA-N
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Description

7-Methylindoline is a heterocyclic compound with the molecular formula C9H11N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

While specific synthesis methods for 7-Methylindoline were not found in the search results, indoles, including 7-Methylindoline, are often synthesized using metal-free Lewis acids . These reactions are typically carried out in water, which has unique physical and chemical properties that aid many organic reactions .


Molecular Structure Analysis

The molecular structure of 7-Methylindoline consists of a benzene ring fused to a pyrrole ring with a methyl group attached to the seventh carbon . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .


Chemical Reactions Analysis

7-Methylindoline can participate in various chemical reactions. For instance, it can undergo dehydrogenative silylation, a process that involves the direct selective silylation of (hetero)arenes with hydrosilanes . This reaction is catalyzed by metal-free Lewis acids .


Physical And Chemical Properties Analysis

7-Methylindoline has a boiling point of 266 °C and a melting point of 80-84 °C . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, which are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
    • Method : The essential 6,7-indolyne material was easily generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .
    • Results : This approach enables the trikentrins and the related herbindoles to be quickly admitted .
  • Synthesis in Water

    • Field : Green Chemistry
    • Application : Indole and its derivatives can be synthesized in water, which is an environmentally friendly medium .
    • Method : Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .
    • Results : The reactions are conducted both in water only and in a mixture of water with an organic solvent, thus holding a great potential to produce libraries of such compounds in water .
  • [3 + 3] Annulation

    • Field : Organic Synthesis
    • Application : A dinuclear zinc-ProPhenol complex as a catalyst, an efficient and novel [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles has been successfully developed .
    • Method : This practical methodology gives access to a broad range of chiral spiro[indoline-3,4’-thiopyrano[2,3-b]indole] derivatives .
    • Results : The method provides good yields .
  • Biologically Active Compounds

    • Field : Pharmacology
    • Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method : The application of indole derivatives in this field involves the synthesis of these compounds and their subsequent testing in biological systems .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Synthesis of Selected Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of selected alkaloids .
    • Method : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .
    • Results : This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield .
  • Brønsted Base and Lewis Acid Cooperative Activation
    • Field : Organic Chemistry
    • Application : A dinuclear zinc-ProPhenol complex as a catalyst, an efficient and novel [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles has been successfully developed via the Brønsted base and Lewis acid cooperative activation model .
    • Method : This practical methodology gives access to a broad range of chiral spiro[indoline-3,4’-thiopyrano[2,3-b]indole] derivatives .
    • Results : The method provides good yields .

Safety And Hazards

7-Methylindoline may cause skin irritation and serious eye irritation . It is also harmful if swallowed . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

Future Directions

While specific future directions for 7-Methylindoline were not found in the search results, indoles, including 7-Methylindoline, are frequently used as building blocks for pharmacologically-active drug candidates . Therefore, the development of new synthesis methods and the exploration of its biological properties could be potential future directions .

properties

IUPAC Name

7-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPDSANSNOUOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495227
Record name 7-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylindoline

CAS RN

65673-86-1
Record name 7-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65673-86-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 7-methylindole (10.27 g, 78.3 mmol) in glacial acetic acid (50 mL) is added sodium cyanoborohydride (6.33 g, 100.7 mmol) portionwise over a 5 minute period. The reaction solution is allowed to stir for 1 hour. The solution is diluted with water (500 mL) and basified with 50% sodium hydroxide solution. The basic solution is extracted with three 250 mL portions of diethyl ether. The organic fractions are combined, dried over anhydrous potassium carbonate, filtered and evaporated to give a pink oil. The oil is purified by silica gel column chromatography using 20% ethyl acetate/hexanes as eluent to give 11.63 g of 2,3-dihydro-7-methylindole as a colorless oil (94% yield).
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
TA Crabb, LM Canfield - Journal of chemical research. Synopses, 1996 - hero.epa.gov
… N-acetyl-2-methylindoline were hydroxylated at the benzylic position to produce a mixture of cis- and trans-substituted products; in contrast, incubation of N-benzoyl-7-methylindoline …
Number of citations: 3 hero.epa.gov
A Kulkarni, R Gianatassio, B Toeroek - Synthesis, 2011 - thieme-connect.com
… In contrast, when a methyl group is placed at the 7-position (7-methylindoline-1-carbaldehyde, Figure [¹] c), it was observed that the conformational equilibrium completely shifted …
Number of citations: 20 www.thieme-connect.com
R Ikan, Y Fatal - Journal of Chemical & Engineering Data, 1971 - ACS Publications
In a recent paper (4). we described the preparation of the 5-, 6-, and 7-carboxy-and cyanoindolines and indoles. The present communication describes the preparation of 7-substituted …
Number of citations: 2 pubs.acs.org
Z Qiu, JS Li, CJ Li - Chemical Science, 2017 - pubs.rsc.org
… and 2- or 3-methylindoline, were all effective substrates, affording the corresponding pyrrole and indole derivatives in good to excellent yields (6a, 6c and 6d), while 7-methylindoline …
Number of citations: 41 pubs.rsc.org
GW Gribble, PD Lord, J Skotnicki, SE Dietz… - Journal of the …, 1974 - ACS Publications
We wish to report that sodium borohydride (NaBH4) in neat carboxylic acids sequentially reduces the indole double bond and alkylates the nitrogen atom to give A-alkylindol-ines, eg, 1…
Number of citations: 302 pubs.acs.org
J Zhang, M Wang, H Wang, H Xu, J Chen… - Chemical …, 2021 - pubs.rsc.org
… Similarly, diazooxindole derived from 7-methylindoline and 7-fluorooxindole could proceed efficiently to generate spirocyclic products in excellent yields (6ai, 6aj). We also examined its …
Number of citations: 6 pubs.rsc.org
H Matsuoka, N Maruyama, H Suzuki… - Chemical and …, 1996 - jstage.jst.go.jp
… l-Acetyl-7—methylindoline A mixture of 7-methylindoline9’ (… under vacuum to give l-acetyl-7-methylindoline (11.7 g, 81%) … l-Acetyl-S-bromo-7-methylindoline To a solution of 1-acety1-7-…
Number of citations: 7 www.jstage.jst.go.jp
K Yang, Y Lou, C Wang, LW Qi, T Fang… - Angewandte …, 2020 - Wiley Online Library
… It might explain the opposite selectivity observed with 7-methylindoline product 8 p. This was confirmed by DFT calculations of the two corresponding TSs (see Figure S6 in the …
Number of citations: 33 onlinelibrary.wiley.com
TM Sielecki, AI Meyers - The Journal of Organic Chemistry, 1992 - ACS Publications
… jV-Methyl-5,6-dimethoxy-7-methylindoline, 7g. The general procedure was used using 1.5 equiv of methyliodide as the quench. The mixture was then allowed to warm to rt overnight …
Number of citations: 41 pubs.acs.org
G Yang, P Lindovska, D Zhu, J Kim… - Journal of the …, 2014 - ACS Publications
… Olefination of 7-methylindoline, however, gave poor meta-selectivity (see Supporting Information), with para-olefination taking place as a significant competing pathway. Apparently, the …
Number of citations: 321 pubs.acs.org

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